molecular formula C18H14N2O3 B2619026 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone CAS No. 312750-41-7

1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone

Cat. No.: B2619026
CAS No.: 312750-41-7
M. Wt: 306.321
InChI Key: OZIPPSXNVGKKDG-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with a methyl group, a nitro group, and a phenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone and its derivatives involves the inhibition of specific enzymes or pathways. For instance, its α-glucosidase and α-amylase inhibitory activities are attributed to the formation of stable ligand-receptor complexes, which prevent the enzymes from catalyzing the breakdown of carbohydrates . This inhibition helps in managing blood glucose levels in diabetic patients.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in the synthesis of diverse bioactive molecules .

Properties

IUPAC Name

1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(20(22)23)8-9-16(15)19-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIPPSXNVGKKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319969
Record name 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312750-41-7
Record name 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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